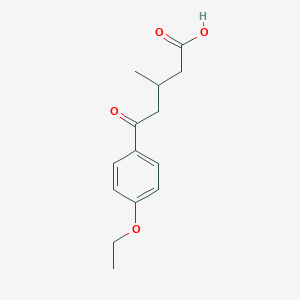

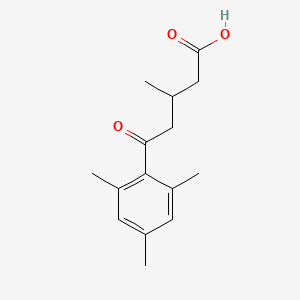

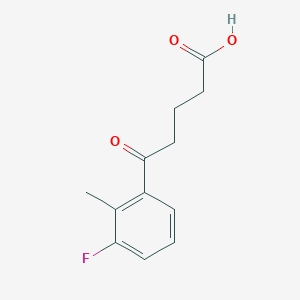

Ethyl 6-(2-methylphenyl)-6-oxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in various industries or research might also be mentioned.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the compound’s reactivity. It includes understanding the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity with other substances.Applications De Recherche Scientifique

Synthesis of Key Compounds in Biotin (Vitamin H) Synthesis

Ethyl 6-(2-methylphenyl)-6-oxohexanoate has been utilized in the regioselective chlorination of a methyl group in 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester. This process is significant for the synthesis of key compounds in biotin (vitamin H) production. The chlorination is performed using sulfuryl chloride in methylene chloride, marking a novel approach in the synthesis of vitamin H components (Zav’yalov et al., 2006).

Precursor in Statin Synthesis

The compound also plays a role in the synthesis of statin precursors, specifically ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate. This precursor is crucial for developing pharmacologically important statins, and the synthesis starts from (S)-malic acid. The process includes the 2-C chain elongation of ester using the lithium enolate of tert-butyl acetate. The stereoselectivity and the catalytic hydrogenation of β-keto ester to ethyl (5S)-5,6-(isopropylidenedioxy)-3-hydrohyhexanoate have been a focus of research (Tararov et al., 2006).

Role in Alkylation Reactions

Another application of Ethyl 6-(2-methylphenyl)-6-oxohexanoate is in the alkylation of active methylene compounds. The compound is involved in reactions with alcohols and ethyl cyanoacetate to give alkylated products. This process showcases the compound's utility in organic synthesis, specifically in the formation of various alkylated products (Kurihara et al., 1981).

Synthesis of Fluorescent Probes

Ethyl 6-(2-methylphenyl)-6-oxohexanoate has also been used in the synthesis of methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, which exhibits anti-inflammatory properties and serves as a fluorescent probe. This application is significant in studying the polarity of lipid bilayers in biological membranes (Balo et al., 2000).

Enantioselective Reductions

The compound has been a focus in the study of enantioselective reductions with bakers' yeast. These reductions influence the production of various esters and alcohols, as seen in the synthesis of (R)-(+)-α-lipoic acid, a cofactor in the biochemical decarboxylation of α-keto acids (Gopalan & Jacobs, 1990).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Orientations Futures

This involves discussing potential applications or areas of research involving the compound. It could include potential uses in medicine, industry, or materials science.

For a specific compound like “Ethyl 6-(2-methylphenyl)-6-oxohexanoate”, you would need to consult scientific literature or databases for detailed information. If the compound is novel or less-studied, experimental studies might be needed to gather this information. Please consult with a chemist or a relevant expert for more specific information.

Propriétés

IUPAC Name |

ethyl 6-(2-methylphenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-3-18-15(17)11-7-6-10-14(16)13-9-5-4-8-12(13)2/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINXZMGHCUTELA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645544 |

Source

|

| Record name | Ethyl 6-(2-methylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-methylphenyl)-6-oxohexanoate | |

CAS RN |

898751-38-7 |

Source

|

| Record name | Ethyl 6-(2-methylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

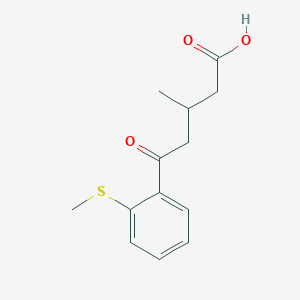

![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)

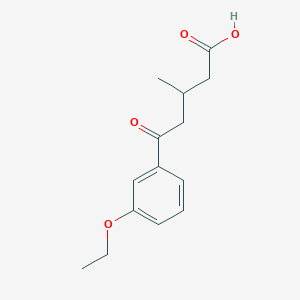

![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)

![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)